[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
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Overview
Description
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, which is known for its presence in many biologically active molecules, making it a subject of extensive research in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the ethyl group at the 2-position. The subsequent steps involve the acylation of the benzofuran ring to introduce the carbonyl group, and finally, the attachment of the dimethylphenoxyacetic acid moiety through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a diverse array of derivatives.
Scientific Research Applications
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can bind to active sites on proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Methyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
- [4-(2-Propyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
- [4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
Uniqueness
What sets [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid apart from similar compounds is its specific ethyl substitution at the 2-position of the benzofuran ring. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties, making it a unique compound of interest in various research and industrial applications.
Properties
CAS No. |
91627-68-8 |
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Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[4-(2-ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C21H20O5/c1-4-16-19(15-7-5-6-8-17(15)26-16)20(24)14-9-12(2)21(13(3)10-14)25-11-18(22)23/h5-10H,4,11H2,1-3H3,(H,22,23) |
InChI Key |
ZLNIVQACGXOZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)C)OCC(=O)O)C |
Origin of Product |
United States |
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